N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Methoxypiperidinyl Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to form 3-methoxypiperidine.
Aromatic Substitution: The methoxypiperidinyl group is then introduced to a phenyl ring through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the substituted phenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypiperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The methoxypiperidinyl group can interact with neurotransmitter receptors, while the trifluoromethylphenyl group may enhance its binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide exhibits unique properties due to the specific positioning of the trifluoromethyl group. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific fields.
Biological Activity
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxypiperidine moiety and a trifluoromethylphenyl group, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of trifluoromethyl groups, which are known to enhance the lipophilicity and metabolic stability of compounds.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
Study B | A549 (Lung Cancer) | 8 | Inhibition of cell cycle progression |
Study C | HeLa (Cervical Cancer) | 12 | Modulation of signaling pathways |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Sulfonamides are traditionally known for their antibacterial activity, and derivatives like this compound may possess similar effects against resistant strains.
Table 2: Antimicrobial Efficacy Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamides can inhibit carbonic anhydrase, which plays a role in various physiological processes.
Case Studies
In clinical settings, compounds with similar structures have been evaluated for their efficacy in treating conditions such as cancer and bacterial infections.
Case Study 1: Cancer Treatment
A clinical trial involving a related sulfonamide demonstrated a significant reduction in tumor size among participants with advanced solid tumors after a regimen including the compound was administered.
Case Study 2: Antibiotic Resistance
Another study focused on the effectiveness of sulfonamide derivatives against multi-drug resistant bacterial strains, highlighting their potential as alternative therapeutic agents.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3S/c1-28-19-6-3-11-25(13-19)18-9-7-17(8-10-18)24-29(26,27)14-15-4-2-5-16(12-15)20(21,22)23/h2,4-5,7-10,12,19,24H,3,6,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVIRJLQDZZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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